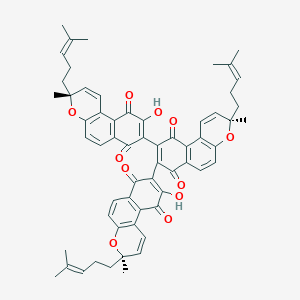

Conocurvone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La Conocurvona es un compuesto de benzochromeno trimérico que se encuentra de forma natural y se aisló de las plantas Conospermum. Ha llamado la atención por su potente actividad anti-VIH. Este compuesto es parte de una clase más amplia de productos naturales piranonaftoquinona, que son conocidos por sus diversas actividades biológicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Conocurvona se puede sintetizar mediante la condensación de 2-hidroxinaftoquinonas y 2,3-dihaloquinonas. Este método implica la formación de naftoquinonas trimétricas, que luego se someten a varias condiciones de reacción para producir conocurvona . Otro método implica la acetoxilación de Thiele-Winter, donde los derivados de 1,4- o 1,2-quinona reaccionan con anhídrido acético en presencia de un catalizador ácido .

Métodos de producción industrial: La producción industrial de conocurvona se centra principalmente en optimizar el rendimiento y la pureza del compuesto. Se han desarrollado métodos mejorados para la extracción y síntesis de conocurvona a partir de Conospermum brachyphyllum, que incluyen el uso de técnicas cristalográficas avanzadas y optimizaciones de reacciones .

Análisis De Reacciones Químicas

Tipos de reacciones: La Conocurvona experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son cruciales para modificar la estructura del compuesto y mejorar su actividad biológica .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran conocurvona incluyen anhídrido acético, catalizadores ácidos y varios agentes oxidantes y reductores. Las condiciones de reacción a menudo implican temperaturas y niveles de pH controlados para garantizar las transformaciones deseadas .

Productos principales formados: Los productos principales formados a partir de las reacciones de conocurvona incluyen varios derivados de naftoquinona, que exhiben actividades biológicas mejoradas. Estos derivados a menudo se evalúan por su potencial como agentes antivirales y anticancerígenos .

Aplicaciones Científicas De Investigación

La Conocurvona ha sido estudiada ampliamente por sus aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Su potente actividad anti-VIH la ha convertido en un compuesto valioso para el desarrollo de nuevas terapias antivirales . Además, la conocurvona ha demostrado potencial para inhibir la principal proteasa del COVID-19, lo que la convierte en un candidato prometedor para futuras investigaciones en el desarrollo de fármacos antivirales .

Mecanismo De Acción

El mecanismo de acción de la conocurvona implica su interacción con la integrasa del VIH-1, una enzima crucial para la integración del ADN viral en el genoma del huésped. La Conocurvona inhibe esta enzima, evitando así la replicación del virus . Además, la conocurvona puede poseer actividad inhibitoria dual contra la integrasa del VIH-1 y la fusión mediada por células del VIH, mejorando aún más sus propiedades antivirales .

Comparación Con Compuestos Similares

La Conocurvona es única debido a su estructura trimérica, que mejora su actividad biológica en comparación con las naftoquinonas monoméricas y diméricas. Compuestos similares incluyen el ácido ganodérico A y la oleuropeína, que también exhiben propiedades antivirales pero difieren en sus estructuras moleculares y mecanismos de acción . La estructura trimérica de la conocurvona permite interacciones más potentes con sus objetivos moleculares, lo que la convierte en un agente antiviral más eficaz .

Compuestos similares

- Ácido ganodérico A

- Oleuropeína

- Teretifoliona B

La estructura única y las potentes actividades biológicas de la Conocurvona la convierten en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas.

Propiedades

Número CAS |

149572-31-6 |

|---|---|

Fórmula molecular |

C60H56O11 |

Peso molecular |

953.1 g/mol |

Nombre IUPAC |

(3R)-8,9-bis[(3R)-9-hydroxy-3-methyl-3-(4-methylpent-3-enyl)-7,10-dioxobenzo[f]chromen-8-yl]-3-methyl-3-(4-methylpent-3-enyl)benzo[f]chromene-7,10-dione |

InChI |

InChI=1S/C60H56O11/c1-31(2)13-10-25-58(7)28-22-34-40(69-58)19-16-37-43(34)53(64)47(49-52(63)39-18-21-42-36(45(39)55(66)57(49)68)24-30-60(9,71-42)27-12-15-33(5)6)46(50(37)61)48-51(62)38-17-20-41-35(44(38)54(65)56(48)67)23-29-59(8,70-41)26-11-14-32(3)4/h13-24,28-30,67-68H,10-12,25-27H2,1-9H3/t58-,59-,60-/m1/s1 |

Clave InChI |

IJDNMADFCZSLQD-UPMPAGDASA-N |

SMILES isomérico |

CC(=CCC[C@@]1(C=CC2=C(O1)C=CC3=C2C(=O)C(=C(C3=O)C4=C(C(=O)C5=C(C4=O)C=CC6=C5C=C[C@@](O6)(C)CCC=C(C)C)O)C7=C(C(=O)C8=C(C7=O)C=CC9=C8C=C[C@@](O9)(C)CCC=C(C)C)O)C)C |

SMILES canónico |

CC(=CCCC1(C=CC2=C(O1)C=CC3=C2C(=O)C(=C(C3=O)C4=C(C(=O)C5=C(C4=O)C=CC6=C5C=CC(O6)(C)CCC=C(C)C)O)C7=C(C(=O)C8=C(C7=O)C=CC9=C8C=CC(O9)(C)CCC=C(C)C)O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid](/img/structure/B12295434.png)

![Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate](/img/structure/B12295440.png)

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pen tanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamoylmethyl carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]-4-(diami nomethylideneamino)butyl]hexanamide](/img/structure/B12295445.png)

![2,2,2-trifluoro-N-(1-furo[2,3-f][1]benzofuran-4-ylpropan-2-yl)acetamide](/img/structure/B12295448.png)

![L-Valine, N-[[[4-[(6-deoxy-3-O-methyl-b-L-galactopyranosyl)oxy]phenyl]amino]thioxomethyl]-L-histidyl-, (4S)-4-ethyl-3,4,12,14-tetrahydro-3,14-dioxo-1H-pyrano[3',4'](/img/structure/B12295456.png)

![(2,2-Dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B12295462.png)